N-(4-溴吡啶-2-基)苯甲酰胺

描述

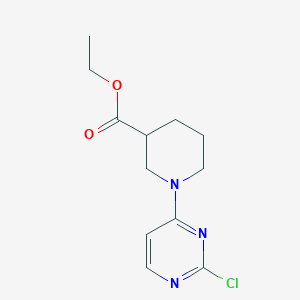

“N-(4-bromopyridin-2-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of benzamides, including “N-(4-bromopyridin-2-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .Molecular Structure Analysis

The molecular structure of “N-(4-bromopyridin-2-yl)benzamide” can be determined by techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .Chemical Reactions Analysis

“N-(4-bromopyridin-2-yl)benzamide” can participate in various chemical reactions. For instance, it can undergo the Michael addition amidation reaction with 2-aminopyridine and nitroolefins . It can also be involved in reactions facilitated by a bimetallic metal–organic framework material .Physical And Chemical Properties Analysis

“N-(4-bromopyridin-2-yl)benzamide” is a powder with a melting point of 85-87°C . Its molecular weight is 277.12 .科学研究应用

Antioxidant and Antibacterial Activities

N-(4-bromopyridin-2-yl)benzamide: derivatives have been synthesized and characterized for their potential antioxidant and antibacterial activities . These compounds have shown promising results in in vitro studies, demonstrating significant free radical scavenging and metal chelating activities. They have also been tested against various gram-positive and gram-negative bacteria, showing varying degrees of antibacterial efficacy.

Pesticidal Applications

Benzamide compounds, including those with a pyridine moiety such as N-(4-bromopyridin-2-yl)benzamide , have been explored for their pesticidal properties . These compounds have displayed good larvicidal activities against mosquito larvae and fungicidal activities against several fungi, indicating their potential as lead compounds in pesticide development.

Anti-Tubercular Agents

Derivatives of N-(4-bromopyridin-2-yl)benzamide have been designed and synthesized as potential anti-tubercular agents . These compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory concentrations. This highlights the compound’s role in the search for new and effective treatments for tuberculosis.

Neurotherapeutic Applications

The benzamide structure is being investigated for its neurotherapeutic potential, particularly as GPR52 agonists . These agonists are considered promising for the treatment of neuropsychiatric and neurological diseases due to their ability to modulate G protein/cAMP signaling pathways.

Drug Discovery and Design

N-(4-bromopyridin-2-yl)benzamide: serves as a key intermediate in the synthesis of various drug candidates. Its derivatives are being optimized for improved potency and efficacy, contributing to the iterative drug design process . This compound’s versatility makes it valuable in the discovery of new medications.

Industrial Applications

Beyond medical and biological applications, benzamide derivatives find use in industrial sectors such as plastics, rubber, paper, and agriculture . Their structural properties make them suitable for various chemical processes and product formulations.

未来方向

The future directions for “N-(4-bromopyridin-2-yl)benzamide” could involve further exploration of its potential applications. For instance, it could be used in the development of new pharmaceuticals, given the wide use of benzamides in the pharmaceutical industry . Additionally, its potential as a catalyst in chemical reactions could be further explored .

属性

IUPAC Name |

N-(4-bromopyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-6-7-14-11(8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHDASGYAHGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromopyridin-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)

![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)

![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)

![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)

![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)

![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)